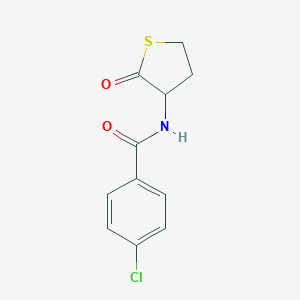

4-chloro-N-(2-oxothiolan-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-oxothiolan-3-yl)benzamide, also known as this compound, is a thiol-containing compound found in a variety of scientific research applications. It is an organic compound that has been studied for its potential uses in biochemistry, pharmacology, and other areas of research. This compound has been found to have a wide range of applications due to its unique structure and properties.

Scientific Research Applications

1. Anticancer Activity

4-chloro-N-(2-oxothiolan-3-yl)benzamide derivatives have shown promising anticancer activities. A study by (Yılmaz et al., 2015) synthesized derivatives of this compound and tested them against melanoma cancer cell lines, revealing significant proapoptotic activity. This research highlights the potential of these compounds in cancer therapy, especially for melanoma treatment.

2. Anti-Tubercular Applications

Research by (Nimbalkar et al., 2018) demonstrated the effectiveness of this compound derivatives against Mycobacterium tuberculosis. These compounds exhibited promising anti-tubercular activity, indicating their potential use in the treatment of tuberculosis.

3. RET Kinase Inhibition for Cancer Therapy

A study by (Han et al., 2016) explored the role of 4-chloro-benzamides derivatives in inhibiting RET kinase, an important target in cancer therapy. Their findings suggest that these compounds could be effective in treating cancers driven by RET kinase mutations.

4. Antimicrobial Properties

This compound and its derivatives have also shown antimicrobial properties. (Naganagowda & Petsom, 2011) synthesized derivatives with significant antibacterial activity, underscoring the compound's potential as an antimicrobial agent.

5. Neuroleptic Properties

Research indicates potential neuroleptic applications for this compound derivatives. A study by (Usuda et al., 1981) showed that these compounds could have significant effects on apomorphine-induced behaviors, suggesting their use in treating psychosis or related neurological disorders.

properties

IUPAC Name |

4-chloro-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYWQJPSSZZVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B494326.png)

![4-Bromobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B494329.png)

![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B494333.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B494334.png)

![4-tert-butyl-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B494343.png)

![3-(Methylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494347.png)

![4-chloro-2-{2-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-phenyl-6-quinazolinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B494351.png)

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)